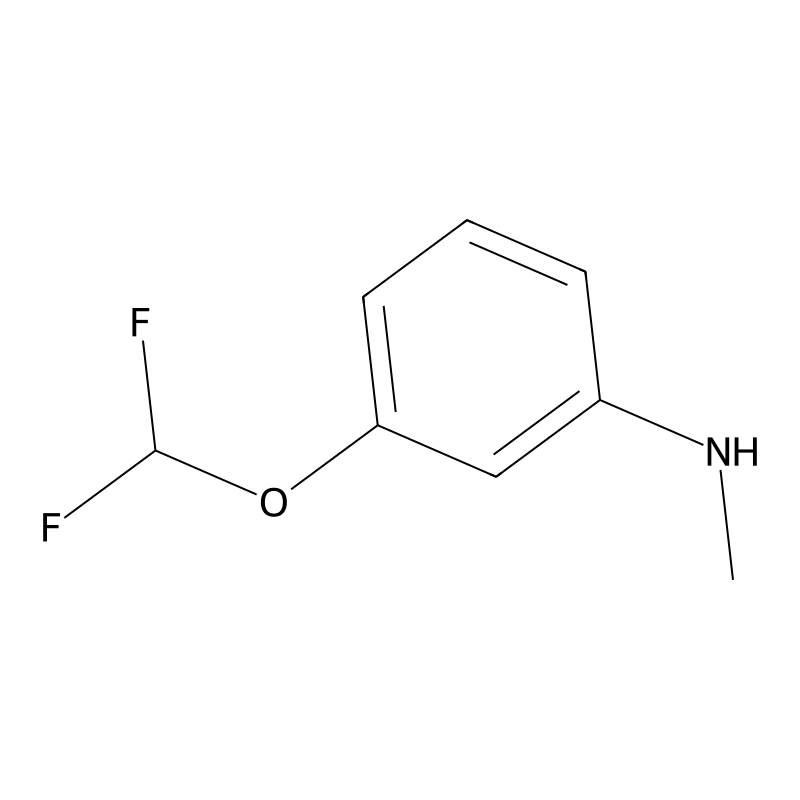3-(Difluoromethoxy)-N-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Research
The presence of the aniline group (attached amine) suggests potential for 3-(Difluoromethoxy)-N-methylaniline to act as a scaffold for drug discovery. Aniline rings are common components of many pharmaceuticals due to their ability to interact with biological targets. PubChem, 3-(Difluoromethoxy)-N-methylaniline: Further research would be needed to determine if 3-(Difluoromethoxy)-N-methylaniline itself possesses any pharmacological activity or if it can be modified to target specific diseases.
Material Science Research
3-(Difluoromethoxy)-N-methylaniline hydrochloride is an aromatic organic compound characterized by the presence of a difluoromethoxy group attached to a methylaniline structure. Its molecular formula is CHClFNO, with a molecular weight of approximately 227.61 g/mol. The difluoromethoxy group enhances the compound's biological activity and physicochemical properties, making it a valuable subject for research and development in various fields, including medicinal chemistry and materials science.
- Oxidation: This compound can be oxidized to form corresponding quinone derivatives using common oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert nitro groups (if present) to amine groups, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
- Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, often requiring strong acids or bases as catalysts.
The products formed from these reactions depend on the specific conditions and reagents used.
While the biological activity of 3-(difluoromethoxy)-N-methylaniline hydrochloride has not been extensively studied, its structural features suggest potential pharmacological properties. The difluoromethoxy group may enhance its interaction with biological targets such as enzymes or receptors, potentially leading to antimicrobial or anticancer effects. Compounds containing aniline derivatives often exhibit significant biological activities due to their ability to form hydrogen bonds and engage in dipole-dipole interactions .
The synthesis of 3-(difluoromethoxy)-N-methylaniline hydrochloride typically involves several steps:
- Introduction of the Difluoromethoxy Group: This is achieved by reacting 3-hydroxyaniline with difluoromethylating agents under basic conditions to form 3-(difluoromethoxy)aniline.
- Methylation: The intermediate is then methylated using methylating agents such as methyl iodide in the presence of a base to yield 3-(difluoromethoxy)-N-methylaniline.
- Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial production may involve optimizing these synthetic routes for large-scale production using continuous flow reactors and purification techniques.
3-(Difluoromethoxy)-N-methylaniline hydrochloride has several applications across various fields:
- Chemistry: It serves as a building block in synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential biological activity, including effects on enzymes and receptors.
- Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
- Industry: It is utilized in developing new materials with unique properties, such as polymers and coatings.
The mechanism of action for 3-(difluoromethoxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Several compounds share structural similarities with 3-(difluoromethoxy)-N-methylaniline hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Difluoromethoxy)-4-methylaniline hydrochloride | Difluoromethoxy group, methylaniline | Different position of substituents affects activity |
| 4-(Difluoromethoxy)-2-methylaniline hydrochloride | Difluoromethoxy group, methylaniline | Variations in substitution lead to different properties |
| 2-(Difluoromethyl)-N-methyl-aniline hydrochloride | Difluoromethyl instead of difluoromethoxy | Potentially different biological activities |
| 3-(Trifluoromethoxy)-N-methylaniline hydrochloride | Trifluoromethoxy group instead of difluoromethoxy | Differences in lipophilicity and metabolic stability |
The uniqueness of 3-(difluoromethoxy)-N-methylaniline hydrochloride lies in its specific arrangement of functional groups, which confer distinct physicochemical and biological properties compared to its analogs. The combination of difluoromethoxy and methylaniline groups enhances stability and binding affinity, making it a compelling candidate for further research in drug discovery and development.







